molecular formula C22H19BrN2O3 B5487496 5-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide

5-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide

Cat. No. B5487496
M. Wt: 439.3 g/mol
InChI Key: DAWMODDWTGGIGE-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFAVC and has a molecular weight of 496.45 g/mol.

Mechanism of Action

The mechanism of action of BFAVC is not fully understood, but studies have suggested that it works by inhibiting the Akt signaling pathway. Akt is a protein kinase that plays a crucial role in cell survival and proliferation. Inhibition of Akt by BFAVC leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BFAVC has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, BFAVC has been shown to have anti-inflammatory properties. Studies have also suggested that BFAVC can reduce oxidative stress and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of BFAVC is its potent anti-cancer properties. It can be used in cancer research to develop new therapies for cancer treatment. However, one of the limitations of BFAVC is its low solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for research on BFAVC. One of the areas of research is to develop more efficient synthesis methods to increase the yield of BFAVC. Another area of research is to investigate the potential of BFAVC in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of BFAVC fully.

Synthesis Methods

The synthesis of BFAVC involves the reaction of 2-furancarboxylic acid with N-(2-phenylethyl)glycine methyl ester to form an intermediate compound. The intermediate compound then reacts with bromine and triethylamine to form BFAVC. The yield of the synthesis process is approximately 50%.

Scientific Research Applications

BFAVC has been extensively studied for its potential applications in various scientific fields. One of the significant applications of BFAVC is in cancer research. Studies have shown that BFAVC has potent anti-cancer properties, and it can induce apoptosis in cancer cells. BFAVC has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

5-bromo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3/c23-20-12-11-19(28-20)22(27)25-18(15-17-9-5-2-6-10-17)21(26)24-14-13-16-7-3-1-4-8-16/h1-12,15H,13-14H2,(H,24,26)(H,25,27)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWMODDWTGGIGE-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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